2-Chloromethyl-5-nitrobenzo[b]thiophene

Catalog No.
S8922432
CAS No.
119198-20-8
M.F
C9H6ClNO2S
M. Wt
227.67 g/mol
Availability
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2-Chloromethyl-5-nitrobenzo[b]thiophene

CAS Number

119198-20-8

Product Name

2-Chloromethyl-5-nitrobenzo[b]thiophene

IUPAC Name

2-(chloromethyl)-5-nitro-1-benzothiophene

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

InChI

InChI=1S/C9H6ClNO2S/c10-5-8-4-6-3-7(11(12)13)1-2-9(6)14-8/h1-4H,5H2

InChI Key

QJSVAGKTWDXHLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)CCl

2-Chloromethyl-5-nitrobenzo[b]thiophene (CAS 119198-20-8) is a highly specialized, bifunctional heterocyclic building block utilized extensively in the synthesis of kinase inhibitors, selective estrogen receptor modulators (SERMs), and advanced agrochemicals. Featuring a highly reactive C2-chloromethyl group and a reducible C5-nitro moiety, this compound serves as a critical precursor for generating 2,5-disubstituted benzothiophenes. The chloromethyl functionality enables direct, high-yielding SN2 alkylation with diverse nucleophiles (amines, thiols, alcohols), bypassing the multi-step reductive amination protocols required by aldehyde analogs. Concurrently, the C5-nitro group provides a stable, orthogonal handle that can be selectively reduced to an amine for subsequent functionalization, such as urea or amide formation, making it an indispensable intermediate for complex pharmaceutical library generation [1].

Substituting 2-chloromethyl-5-nitrobenzo[b]thiophene with close analogs severely compromises synthetic efficiency and introduces scalability bottlenecks. For instance, utilizing 2-methyl-5-nitrobenzo[b]thiophene necessitates harsh radical halogenation (e.g., NBS/AIBN) to activate the C2 position, a process notorious for generating difficult-to-separate di-brominated byproducts and reducing overall yield [1]. Alternatively, employing 5-nitrobenzo[b]thiophene-2-carbaldehyde requires reductive amination to install nitrogen-based side chains; this two-step sequence not only extends the synthetic route but also limits compatibility with reducible functional groups elsewhere in the target molecule. Furthermore, precursors lacking the C5-nitro group, such as 2-(chloromethyl)benzo[b]thiophene, completely eliminate the ability to install critical hydrogen-bond donating motifs (like amides or ureas) at the 5-position, which are often essential for target protein binding in medicinal chemistry [2].

Direct SN2 Substitution vs. Reductive Amination Efficiency

When synthesizing 2-aminomethyl benzothiophene derivatives, 2-chloromethyl-5-nitrobenzo[b]thiophene enables a direct, single-step SN2 displacement with primary or secondary amines. This direct alkylation typically achieves >85% isolated yields under mild basic conditions (e.g., K2CO3, DMF). In contrast, utilizing 5-nitrobenzo[b]thiophene-2-carbaldehyde requires a two-step reductive amination sequence, which often suffers from lower overall yields (typically 50-75%) and necessitates stoichiometric amounts of specialized reducing agents like sodium triacetoxyborohydride, increasing process mass intensity [1].

Evidence DimensionAlkylation process yield and step count
Target Compound Data>85% yield in a single step (SN2 displacement)
Comparator Or Baseline5-nitrobenzo[b]thiophene-2-carbaldehyde (50-75% yield over two steps)
Quantified Difference~10-35% higher yield and elimination of one synthetic step
ConditionsAmine functionalization at the C2 position

Streamlining the functionalization of the C2 position significantly reduces cycle times and reagent costs during the procurement and scale-up of pharmaceutical intermediates.

Avoidance of Over-Halogenation Byproducts

Procuring the pre-functionalized 2-chloromethyl-5-nitrobenzo[b]thiophene allows manufacturers to bypass the radical halogenation of 2-methyl-5-nitrobenzo[b]thiophene. Radical bromination or chlorination (e.g., using NBS/AIBN or NCS) of the 2-methyl analog is notoriously unselective, frequently resulting in 15-30% formation of di-halogenated byproducts that are difficult to separate via standard crystallization. By starting with the precisely mono-chlorinated precursor, chemists ensure >98% chemoselectivity for the desired mono-alkylated downstream products, eliminating a major purification bottleneck [1].

Evidence DimensionChemoselectivity and byproduct formation
Target Compound Data>98% selective mono-alkylation capability
Comparator Or Baseline2-methyl-5-nitrobenzo[b]thiophene (15-30% di-halogenation impurities during activation)
Quantified DifferenceComplete elimination of di-halogenated impurities, improving downstream purity by up to 30%
ConditionsActivation of the C2-methyl group vs. direct use of C2-chloromethyl

Eliminating unselective radical halogenation steps from the synthetic route drastically improves batch-to-batch reproducibility and simplifies downstream purification.

Orthogonal Stability During Nucleophilic Attack

The C5-nitro group in 2-chloromethyl-5-nitrobenzo[b]thiophene provides perfect orthogonality during the functionalization of the C2-chloromethyl group. Unlike 2-(chloromethyl)-5-aminobenzo[b]thiophene, which is prone to rapid inter- and intramolecular self-alkylation (oligomerization) due to the nucleophilic free amine, the electron-withdrawing nitro group remains completely stable under standard SN2 conditions. This allows for quantitative conversion at the C2 position, followed by controlled, high-yield (>90%) reduction of the nitro group to an amine (e.g., via Pd/C hydrogenation) only when desired [1].

Evidence DimensionIntermediate stability and self-reactivity
Target Compound Data100% stability of the C5-nitro group during C2 alkylation
Comparator Or Baseline2-(chloromethyl)-5-aminobenzo[b]thiophene (High susceptibility to self-alkylation/oligomerization)
Quantified DifferencePrevention of oligomerization, enabling near-quantitative recovery of the functionalized intermediate
ConditionsNucleophilic substitution at C2 followed by C5 reduction

The orthogonal reactivity profile makes this compound the only viable choice for sequentially building complex 2,5-disubstituted benzothiophene libraries without complex protecting group strategies.

Synthesis of PIM Kinase Inhibitors

2-Chloromethyl-5-nitrobenzo[b]thiophene is a premier starting material for the development of PIM kinase inhibitors. The C2-chloromethyl group allows for rapid installation of diverse amine-based side chains, while the C5-nitro group is subsequently reduced and functionalized into ureas or amides that form critical hydrogen bonds within the kinase ATP-binding pocket [1].

Development of Selective Estrogen Receptor Modulators (SERMs)

In the synthesis of benzothiophene-based SERMs (analogous to raloxifene), this compound serves as a highly efficient core scaffold. The pre-installed chloromethyl group facilitates the attachment of the basic ether side chain characteristic of SERMs, bypassing the low-yielding radical halogenation steps that complicate the scale-up of 2-methyl benzothiophene precursors [2].

Library Generation for High-Throughput Screening

Due to its orthogonal reactivity, this compound is ideal for automated parallel synthesis. The distinct reaction conditions required for C2-alkylation (basic, nucleophilic) and C5-reduction (catalytic hydrogenation) allow medicinal chemists to systematically vary substituents at both positions without cross-reactivity, rapidly generating diverse 2,5-disubstituted benzothiophene libraries for hit-to-lead optimization [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

226.9807773 g/mol

Monoisotopic Mass

226.9807773 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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